molecular formula C11H10Cl2N4 B13887918 4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine

4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine

Cat. No.: B13887918
M. Wt: 269.13 g/mol
InChI Key: JKDKUJWEKAGWHN-UHFFFAOYSA-N
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Description

4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and an ethyl group attached to the triazine ring, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 3-chloroaniline and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then separated and purified using techniques such as distillation, crystallization, or chromatography. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium alkoxides, thiols, and primary or secondary amines. The reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted triazine derivatives depending on the nucleophile used.

    Oxidation Reactions: Products include N-oxides and other oxidized forms of the compound.

    Reduction Reactions: Products include reduced amine derivatives.

Scientific Research Applications

4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-chlorophenyl)-1,3,5-triazin-2-amine: Lacks the ethyl group, which may affect its reactivity and biological activity.

    4-chloro-N-phenyl-1,3,5-triazin-2-amine: Lacks the chlorine atom on the phenyl ring, which may influence its chemical properties and applications.

    N-ethyl-1,3,5-triazin-2-amine:

Uniqueness

4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine is unique due to the presence of both chlorine atoms and the ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10Cl2N4

Molecular Weight

269.13 g/mol

IUPAC Name

4-chloro-N-(3-chlorophenyl)-N-ethyl-1,3,5-triazin-2-amine

InChI

InChI=1S/C11H10Cl2N4/c1-2-17(9-5-3-4-8(12)6-9)11-15-7-14-10(13)16-11/h3-7H,2H2,1H3

InChI Key

JKDKUJWEKAGWHN-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC(=CC=C1)Cl)C2=NC(=NC=N2)Cl

Origin of Product

United States

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